molecular formula C18H17NO2S B2394579 6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane CAS No. 383145-50-4

6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane

Cat. No.: B2394579
CAS No.: 383145-50-4
M. Wt: 311.4
InChI Key: BLMQMBFIZJYFPY-KNTRCKAVSA-N
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Description

6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane is a chemical compound that belongs to the thiochromane family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane typically involves the reaction of thiochromane derivatives with 3-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiochromane derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiochromane derivatives.

    Substitution: Various substituted thiochromane compounds.

Scientific Research Applications

6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-{[(3-chlorobenzoyl)oxy]imino}thiochromane
  • 6-Methyl-4-{[(3-fluorobenzoyl)oxy]imino}thiochromane
  • 6-Methyl-4-{[(3-nitrobenzoyl)oxy]imino}thiochromane

Uniqueness

6-Methyl-4-{[(3-methylbenzoyl)oxy]imino}thiochromane is unique due to its specific substitution pattern on the thiochromane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-12-4-3-5-14(10-12)18(20)21-19-16-8-9-22-17-7-6-13(2)11-15(16)17/h3-7,10-11H,8-9H2,1-2H3/b19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMQMBFIZJYFPY-KNTRCKAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)ON=C2CCSC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)O/N=C/2\CCSC3=C2C=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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